

# Head-to-Head Comparison: Opnurasib vs. Divarasib in Targeting KRAS G12C

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Opnurasib |           |
| Cat. No.:            | B8217952  | Get Quote |

A new generation of targeted therapies has emerged to address the long-elusive KRAS G12C mutation, a key driver in various solid tumors. Among these, **Opnurasib** (JDQ-443) and divarasib (GDC-6036) have shown significant promise in preclinical and early-phase clinical trials. This guide provides a comprehensive head-to-head comparison of these two covalent KRAS G12C inhibitors, presenting available data on their mechanism of action, preclinical potency, clinical efficacy, and safety profiles.

It is important to note that in May 2024, Novartis announced the discontinuation of the clinical development of **Opnurasib**.[1][2] This decision was not based on new safety concerns or lack of efficacy but rather on the expanding landscape of available treatments for KRAS G12C-mutated cancers.[1][2] Despite its discontinuation, the existing data for **Opnurasib** remains valuable for understanding the nuances of KRAS G12C inhibition.

#### **Mechanism of Action**

Both **Opnurasib** and divarasib are orally bioavailable, irreversible covalent inhibitors that specifically target the KRAS G12C mutant protein.[3][4][5][6] They function by binding to the cysteine residue at position 12 of the mutated KRAS protein, locking it in an inactive, GDP-bound state.[3][4][5][6] This prevents the subsequent activation of downstream signaling pathways, primarily the MAPK/ERK pathway, which is crucial for cell proliferation and survival, thereby leading to the inhibition of tumor growth and induction of cancer cell death.[3][7]





Click to download full resolution via product page

Caption: Simplified KRAS G12C signaling pathway and inhibitor action.

### **Preclinical Data**



Preclinical studies have demonstrated the high potency and selectivity of both molecules. Divarasib, in particular, has been highlighted as being 5 to 20 times more potent and up to 50 times more selective than the first-generation KRAS G12C inhibitors, sotorasib and adagrasib, in in-vitro studies.[8][9][10][11][12][13] **Opnurasib** also showed potent and selective inhibition of KRAS G12C with an IC50 of 0.012 µM for the inhibition of c-Raf recruitment.[5]

| Parameter          | Opnurasib (JDQ-<br>443)                            | Divarasib (GDC-<br>6036)                                                           | Reference      |
|--------------------|----------------------------------------------------|------------------------------------------------------------------------------------|----------------|
| Target             | GDP-bound KRAS<br>G12C                             | GDP-bound KRAS<br>G12C                                                             | [4][5],[3][14] |
| Binding            | Irreversible, Covalent                             | Irreversible, Covalent                                                             | [4][5],[14]    |
| In Vitro Potency   | IC50 = 0.012 μM (c-<br>Raf recruitment)            | Sub-nanomolar IC50                                                                 | [5],[8][10]    |
| Selectivity        | Selective for KRAS<br>G12C mutants                 | Over 18,000-fold more<br>selective for mutant<br>G12C cell lines than<br>wild type | [4],[8][10]    |
| Antitumor Activity | Dose-dependent<br>activity in vitro and in<br>vivo | Complete tumor growth inhibition in multiple cell lines and xenograft models       | [4],[8][10]    |

## **Clinical Efficacy**

Clinical data for both agents has been promising, particularly in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). It is important to interpret cross-trial comparisons with caution due to differences in study design and patient populations.

## Non-Small Cell Lung Cancer (NSCLC)



| Efficacy Endpoint                           | Opnurasib (JDQ-<br>443) (KontRASt-01) | Divarasib (GDC-<br>6036) (Phase I) | Reference              |
|---------------------------------------------|---------------------------------------|------------------------------------|------------------------|
| Objective Response<br>Rate (ORR)            | 57% (at 200mg twice daily)            | 53.4% - 59.1%                      | [1],[8][9][13][15][16] |
| Median Progression-<br>Free Survival (mPFS) | Not Reported                          | 13.1 - 15.3 months                 | [8][9][13][15][16]     |
| Median Duration of Response (mDOR)          | Not Reported                          | 14.0 - 18.0 months                 | [13][15]               |

**Colorectal Cancer (CRC)** 

| Efficacy Endpoint                           | Opnurasib (JDQ-<br>443) | Divarasib (GDC-<br>6036) (Phase I) | Reference |
|---------------------------------------------|-------------------------|------------------------------------|-----------|
| Objective Response<br>Rate (ORR)            | Data not available      | 29.1%                              | [9][17]   |
| Median Progression-<br>Free Survival (mPFS) | Data not available      | 5.6 months                         | [9][17]   |

# **Safety and Tolerability**

Both **Opnurasib** and divarasib have demonstrated manageable safety profiles in clinical trials. The majority of treatment-related adverse events (TRAEs) were low-grade and reversible with supportive care.



| Safety Profile                         | Opnurasib (JDQ-<br>443)  | Divarasib (GDC-<br>6036)                                       | Reference        |
|----------------------------------------|--------------------------|----------------------------------------------------------------|------------------|
| Overall Tolerability                   | Favorable safety profile | Generally well-<br>tolerated                                   | [1],[16][17][18] |
| Most Common TRAEs                      | Not specified in detail  | Nausea, diarrhea,<br>vomiting, fatigue                         | [16]             |
| Grade ≥3 TRAEs                         | Not specified in detail  | 11% reported Grade 3<br>events, 1% reported a<br>Grade 4 event | [17]             |
| Dose Reductions due to TRAEs           | Not specified in detail  | 14%                                                            | [17]             |
| Treatment Discontinuation due to TRAEs | Not specified in detail  | 3%                                                             | [17]             |

# **Experimental Protocols**

Detailed experimental protocols for the clinical trials are registered on clinicaltrials.gov. The key phase I/II study for **Opnurasib** was the KontRASt-01 trial (NCT04699188), and for divarasib, the key phase I trial is NCT04449874. These studies typically involve dose-escalation and dose-expansion cohorts to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of the respective drugs in patients with advanced solid tumors harboring the KRAS G12C mutation.





Click to download full resolution via product page

Caption: General workflow of Phase I/II clinical trials for KRAS G12C inhibitors.

#### Conclusion

Both **Opnurasib** and divarasib have demonstrated compelling preclinical and clinical profiles as potent and selective KRAS G12C inhibitors. Divarasib has shown numerically impressive



response rates and progression-free survival in NSCLC, positioning it as a promising next-generation inhibitor in this class.[9][16] While the development of **Opnurasib** has been halted for strategic reasons, the data generated from its clinical program has contributed to the collective understanding of targeting KRAS G12C.[1] The ongoing clinical development of divarasib and other KRAS G12C inhibitors will continue to shape the treatment landscape for patients with these challenging malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. firstwordpharma.com [firstwordpharma.com]
- 2. News opnurasib (JDQ443) LARVOL VERI [veri.larvol.com]
- 3. What is Divarasib used for? [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC | springermedizin.de [springermedizin.de]
- 11. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. onclive.com [onclive.com]
- 14. rrcgvir.com [rrcgvir.com]
- 15. ascopubs.org [ascopubs.org]



- 16. medpagetoday.com [medpagetoday.com]
- 17. esmo.org [esmo.org]
- 18. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Head-to-Head Comparison: Opnurasib vs. Divarasib in Targeting KRAS G12C]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8217952#head-to-head-comparison-of-opnurasib-and-divarasib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com